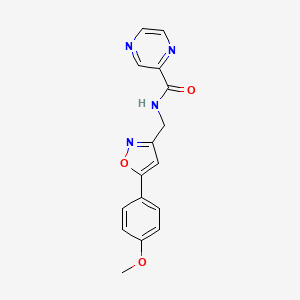

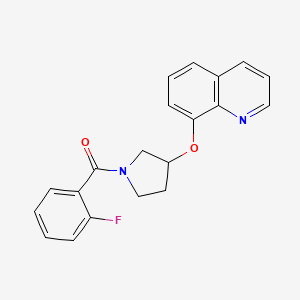

![molecular formula C16H15N7O2 B2651327 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034276-86-1](/img/structure/B2651327.png)

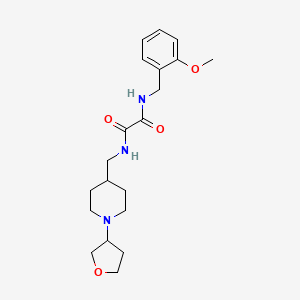

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

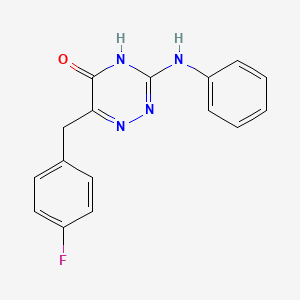

This compound belongs to the class of organic compounds known as phenylpyridazines . It is a potent, selective inhibitor of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase that is often deregulated in cancer .

Synthesis Analysis

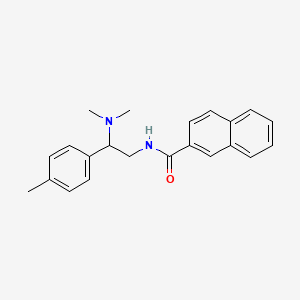

The synthesis of this compound involves several steps. The major metabolic transformation occurs on the naphthyridine ring alkoxy substituent . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .

Molecular Structure Analysis

The molecular formula of this compound is C14H14N6O3 . The InChIKey is NGBPRICMNNEODX-UHFFFAOYSA-N . The canonical SMILES is CCOC1=NN2C(=NN=C2CNC(=O)C3=CNC(=O)C=C3)C=C1 .

Chemical Reactions Analysis

The compound undergoes bioactivation to a chemically reactive intermediate. This process involves the cytochrome P450 enzymes, specifically cytochrome P450 3A4, 1A2, and 2D6 in humans, and cytochrome P450 2A2, 3A1, and 3A2 in rats . The glutathione metabolite was detected in the bile of rats and mice, demonstrating that bioactivation occurs in vivo .

Physical And Chemical Properties Analysis

The molecular weight of the compound is 314.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The topological polar surface area is 111 Ų .

科学的研究の応用

Enaminones as Precursors for Heterocyclic Compounds

Enaminones have been utilized as key intermediates in the synthesis of various heterocyclic compounds, including those containing the [1,2,4]triazolo[4,3-b]pyridazine moiety. These compounds have shown promising cytotoxic effects against certain cancer cell lines, comparable to standard drugs like 5-fluorouracil. Additionally, some of these compounds have exhibited significant antimicrobial activity, highlighting their potential in developing new therapeutic agents (S. Riyadh, 2011).

Antiproliferative Activity of Pyridazin-6-yloxy Derivatives

A study focused on synthesizing a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives revealed that while these compounds lost the thrombin inhibitory and fibrinogen receptor antagonistic activities present in their benzamidine counterparts, they inhibited the proliferation of endothelial and tumor cells. This finding indicates their potential application in cancer therapy (M. Ilić et al., 2011).

Synthesis of New Thienopyrimidine Derivatives

Research into the synthesis of new thienopyrimidine derivatives, incorporating the [1,2,4]triazolo moiety, demonstrated pronounced antimicrobial activity. This highlights the utility of such compounds in developing new antimicrobial agents (M. Bhuiyan et al., 2006).

Development of HIV-1 Inhibitors

Triazenopyrazole derivatives, including those with the [1,2,4]triazolo[4,3-b]pyridazine framework, were synthesized and tested for their biological activity against HIV-1 and herpes simplex virus. One compound in particular showed moderate activity against HIV-1, suggesting a potential application in antiviral therapy (J. Larsen et al., 1999).

作用機序

特性

IUPAC Name |

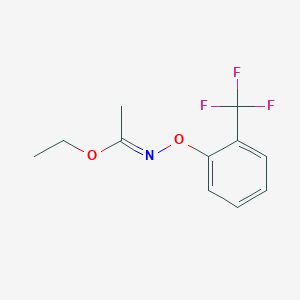

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O2/c1-2-25-14-8-7-12-19-20-13(23(12)22-14)9-17-16(24)15-10-5-3-4-6-11(10)18-21-15/h3-8H,2,9H2,1H3,(H,17,24)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFHKDLZTJHERI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNC(=O)C3=NNC4=CC=CC=C43)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-chlorophenyl)methanone](/img/structure/B2651248.png)

![N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2651250.png)

![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2651265.png)

![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2651266.png)